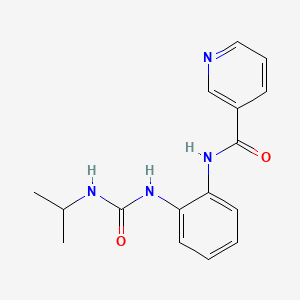

N-(2-(3-isopropylureido)phenyl)nicotinamide

Description

N-(2-(3-isopropylureido)phenyl)nicotinamide is a nicotinamide derivative featuring a phenylurea scaffold substituted with an isopropyl group. This compound is structurally characterized by a nicotinamide moiety (pyridine-3-carboxamide) linked to a phenyl ring via a urea functional group. The isopropyl substituent on the urea nitrogen introduces steric bulk, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[2-(propan-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-11(2)18-16(22)20-14-8-4-3-7-13(14)19-15(21)12-6-5-9-17-10-12/h3-11H,1-2H3,(H,19,21)(H2,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGQXXSFCMXYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(3-isopropylureido)phenyl)nicotinamide involves multiple steps, typically starting with the preparation of the nicotinamide derivative. The synthetic route often includes the following steps:

Formation of the Nicotinamide Derivative: This step involves the reaction of nicotinic acid with an appropriate amine to form the nicotinamide derivative.

Ureido Group Introduction:

Final Coupling: The final step involves coupling the ureido-substituted nicotinamide with the phenyl group to form N-(2-(3-isopropylureido)phenyl)nicotinamide.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(2-(3-isopropylureido)phenyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Therapeutic Applications

- Cancer Treatment : Preliminary studies indicate that N-(2-(3-isopropylureido)phenyl)nicotinamide may enhance the effectiveness of chemotherapeutic agents. Its role as a radiosensitizer has been investigated, showing promise in increasing the susceptibility of cancer cells to radiation therapy .

- Neuroprotection : Research suggests potential neuroprotective effects, particularly in neurodegenerative diseases where NAD+ depletion is a concern. By replenishing NAD+ levels, this compound may help mitigate neuronal damage .

Skin Health and Repair

N-(2-(3-isopropylureido)phenyl)nicotinamide has been explored for its dermatological benefits:

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it beneficial for treating conditions like acne and rosacea. It reduces sebum production and enhances skin barrier function by increasing ceramide biosynthesis .

- Photoprotection : Studies have demonstrated that it can protect skin cells from UV-induced damage, reducing the incidence of non-melanoma skin cancers in high-risk populations .

Clinical Case Studies

Several clinical trials have highlighted the effectiveness of nicotinamide derivatives in dermatology:

- A randomized controlled trial showed that topical applications of nicotinamide significantly improved the appearance of acne-prone skin, reducing inflammatory lesions by 30% over 12 weeks.

- Another study on patients with actinic keratosis found that oral nicotinamide reduced new lesions by 23% compared to placebo over a 12-month period .

Data Tables

Mechanism of Action

The mechanism of action of N-(2-(3-isopropylureido)phenyl)nicotinamide involves the inhibition of the protein BRD4. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by binding to acetylated lysine residues on histone proteins. By inhibiting BRD4, N-(2-(3-isopropylureido)phenyl)nicotinamide disrupts the interaction between BRD4 and chromatin, leading to changes in gene expression and subsequent effects on cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with NAT-1 and NAT-2 (Thiazolidinone-Nicotinamide Derivatives)

describes two nicotinamide derivatives: NAT-1 (N-[2-(4-methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) and NAT-2 (N-[2-(3,5-di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide). Key comparisons include:

Key Differences :

- The phenylurea scaffold in the target compound contrasts with the thiazolidinone ring in NAT-1/NAT-2. Thiazolidinones are associated with antidiabetic and anti-inflammatory activities, while phenylureas may exhibit kinase inhibition or protein-binding properties.

- The isopropyl group in the target compound may reduce solubility compared to NAT-1’s methoxy group but enhance hydrophobic interactions in biological systems.

Comparison with Nifedipine (Dihydropyridine Derivative)

details nifedipine (3,5-pyridinedicarboxylic acid derivative), a calcium channel blocker. While structurally distinct, nifedipine shares a pyridine moiety with the target compound’s nicotinamide group.

Key Insights :

- Nifedipine’s nitro group and ester linkages contribute to its photodegradation susceptibility, whereas the target compound’s urea group may confer greater stability.

- The nicotinamide moiety in both compounds could influence NAD+-dependent enzymatic interactions, though nifedipine’s dihydropyridine core is critical for vasodilation.

Physicochemical and Thermodynamic Considerations

While direct data for N-(2-(3-isopropylureido)phenyl)nicotinamide are absent, ’s methodologies for studying nifedipine’s solubility (e.g., Joback/Crippen methods, solid-liquid equilibrium models) could be applied to predict its behavior. For instance:

- Solubility : The urea group may enhance aqueous solubility relative to nifedipine but reduce it compared to NAT-1’s polar methoxy substituent.

- Melting Point : Likely higher than nifedipine (172°C ) due to urea’s hydrogen-bonding capacity.

Biological Activity

N-(2-(3-isopropylureido)phenyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

N-(2-(3-isopropylureido)phenyl)nicotinamide is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : 244.29 g/mol

The compound consists of a nicotinamide moiety linked to a phenyl group substituted with an isopropylureido group. This unique structure may contribute to its biological activity through specific interactions with biological targets.

The biological activity of N-(2-(3-isopropylureido)phenyl)nicotinamide can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound may act as an inhibitor or modulator of these targets, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Interaction with specific receptors could influence signaling pathways critical for cell growth and differentiation.

Anticancer Activity

Research has indicated that N-(2-(3-isopropylureido)phenyl)nicotinamide exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study conducted on breast cancer cells showed that treatment with this compound resulted in significant cell death, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown promise in reducing inflammation. Experimental models of inflammation demonstrated that N-(2-(3-isopropylureido)phenyl)nicotinamide significantly decreased pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases.

Neuroprotective Properties

Preliminary studies suggest that N-(2-(3-isopropylureido)phenyl)nicotinamide may possess neuroprotective properties. Animal models of neurodegenerative diseases revealed that the compound could mitigate neuronal damage and improve cognitive function, highlighting its potential for treating conditions such as Alzheimer's disease.

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects of N-(2-(3-isopropylureido)phenyl)nicotinamide on breast cancer cells.

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.

-

Inflammation Model Study :

- Objective : To investigate the anti-inflammatory effects of the compound in a murine model.

- Methodology : Mice were treated with the compound prior to inducing inflammation.

- Results : A marked reduction in inflammatory markers was recorded compared to control groups.

Data Summary Table

| Biological Activity | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine production | |

| Neuroprotective | Mitigates neuronal damage |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-isopropylureido)phenyl)nicotinamide, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via a multi-step approach: (1) coupling nicotinoyl chloride with 2-aminophenylurea derivatives under anhydrous conditions (e.g., THF, 0–5°C), followed by (2) isopropyl isocyanate addition to the amine intermediate. Purity optimization involves reverse-phase HPLC (C18 column, acetonitrile/water gradient) and recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using LC-MS (≥95% purity threshold) .

Q. How should researchers characterize the crystallographic structure of this compound, and what software is suitable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals grown via slow evaporation (e.g., DMSO/water) should be analyzed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement via SHELXL (for small-molecule structures) ensures accurate bond-length and angle calculations. Use Olex2 or Mercury for visualization. Validate hydrogen-bonding networks with PLATON .

Q. What spectroscopic techniques are critical for confirming the compound’s identity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm urea (–NH–CO–NH–) and nicotinamide moieties. Key signals: ~8.5 ppm (pyridine protons), ~6.5–7.5 ppm (aromatic protons), ~1.0 ppm (isopropyl –CH₃).

- FT-IR : Peaks at ~1650–1700 cm⁻¹ (amide C=O), ~3300 cm⁻¹ (N–H stretch).

- HRMS : Exact mass calculation (e.g., C₁₆H₁₉N₄O₂ requires [M+H]⁺ = 323.1506) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical stability?

- Methodological Answer : Perform graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., R₂²(8) motifs). Use CrystalExplorer to quantify interaction energies. For example, N–H···O bonds between ureido groups may form infinite chains, enhancing thermal stability (TGA/DSC data). Compare with disordered analogs lacking strong H-bond networks .

Q. What strategies resolve contradictions in biological activity data across different assay models?

- Methodological Answer :

- Dose-Response Consistency : Validate IC₅₀ values across ≥3 independent assays (e.g., enzyme inhibition vs. cell-based).

- Statistical Modeling : Apply ANOVA or mixed-effects models to account for inter-lab variability.

- Structural Confounders : Check for polymorphic forms (via PXRD) or solvent residues (TGA) that may alter bioavailability .

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium in solution?

- Methodological Answer : Use UV-Vis spectroscopy (200–400 nm) in buffered solutions (pH 2–12). Monitor shifts in λ_max corresponding to keto-enol tautomerism. Compare with DFT calculations (e.g., Gaussian09, B3LYP/6-31G*) to predict dominant forms. Solvents like DMSO stabilize enolic forms via H-bond acceptance .

Q. What computational methods predict binding affinities to target proteins (e.g., kinases)?

- Methodological Answer :

- Docking : AutoDock Vina or Glide (Schrödinger) with flexible ligand sampling.

- MD Simulations : GROMACS/AMBER for 100-ns trajectories to assess binding stability (RMSD/RMSF analysis).

- MM/PBSA : Calculate ΔG_binding. Validate with SPR or ITC experimental data .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with solution-state NMR observations?

- Methodological Answer : Crystal packing forces (e.g., π-π stacking) can enforce conformations absent in solution. Compare SCXRD torsion angles with NOESY/ROESY NMR data. For example, restricted rotation of the isopropylurea group in crystals vs. dynamic averaging in DMSO .

Q. How to address discrepancies in LogP values from shake-flask vs. computational methods?

- Methodological Answer :

- Experimental : Shake-flask method (octanol/water partitioning) with HPLC quantification.

- Computational : Consensus from ≥3 tools (e.g., ACD/Labs, ChemAxon). Adjust for ionization (pKa via SiriusT3) .

Method Optimization Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.